DOCOSANENITRILE

Vue d'ensemble

Description

It is a colorless liquid with a faint odor and is insoluble in water but soluble in organic solvents. This compound has gained significant attention due to its potential therapeutic and industrial applications.

Applications De Recherche Scientifique

DOCOSANENITRILE has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other long-chain nitriles and amines.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential therapeutic effects, including antiviral and antibacterial properties.

Industry: Used in the production of specialty chemicals and as a lubricant additive

Mécanisme D'action

Target of Action

Docosanonitrile, also known as Docosanol, is primarily used as an antiviral agent . Its primary target is the lipid envelope of viruses, particularly the Herpes Simplex Virus (HSV) .

Mode of Action

Docosanonitrile works by inhibiting the fusion between the human cell plasma membrane and the HSV envelope . This prevents the virus from entering the cells and subsequently inhibits viral replication .

Biochemical Pathways

It is known that the compound interferes with the viral entry process, which is a crucial step in the viral replication cycle . By preventing the fusion of the viral envelope with the host cell membrane, Docosanonitrile effectively stops the virus from injecting its genetic material into the host cell, thereby halting the production of new viral particles .

Pharmacokinetics

As a topical treatment for herpes simplex labialis (cold sores), it is likely that the compound is primarily absorbed through the skin at the site of application .

Result of Action

The result of Docosanonitrile’s action is the inhibition of viral replication, which leads to a reduction in the severity and duration of cold sore symptoms . This includes a decrease in symptoms such as tingling, pain, burning, and itching .

Action Environment

The action of Docosanonitrile is influenced by the environment in which it is applied. As a topical treatment, its efficacy can be affected by factors such as the severity and stage of the cold sore, the skin’s condition at the site of application, and the frequency and consistency of application .

Analyse Biochimique

Biochemical Properties

Docosanonitrile plays a role in various biochemical reactions, primarily due to its long aliphatic chain and nitrile functional group. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nitrile group in docosanonitrile can undergo hydrolysis to form corresponding amides and acids, facilitated by nitrilase enzymes. These interactions are essential for the compound’s metabolic processing and potential detoxification in biological systems .

Cellular Effects

Docosanonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, docosanonitrile can induce oxidative stress in cells, leading to the activation of antioxidant response elements and changes in gene expression related to stress response. Additionally, it may affect lipid metabolism due to its long aliphatic chain, impacting cellular lipid homeostasis .

Molecular Mechanism

At the molecular level, docosanonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, docosanonitrile may inhibit or activate cytochrome P450 enzymes, affecting the metabolism of other compounds. It can also interact with transcription factors, leading to changes in gene expression. These molecular interactions are crucial for understanding the compound’s biological activity and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of docosanonitrile can change over time. The compound’s stability and degradation are important factors to consider. Docosanonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions. Long-term exposure to docosanonitrile in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of docosanonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, docosanonitrile can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining safe dosage ranges for potential therapeutic applications .

Metabolic Pathways

Docosanonitrile is involved in several metabolic pathways. It undergoes biotransformation primarily through the action of cytochrome P450 enzymes, which oxidize the nitrile group to form corresponding amides and acids. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

Within cells and tissues, docosanonitrile is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and adipose tissues. This distribution pattern is important for understanding its bioavailability and potential effects on different tissues .

Subcellular Localization

Docosanonitrile’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. The compound’s localization affects its activity and function, as it may interact with specific enzymes and proteins within these compartments. Post-translational modifications and targeting signals also play a role in directing docosanonitrile to specific subcellular locations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

DOCOSANENITRILE can be synthesized through various methods, including the reaction of docosanoic acid with ammonia or amines under dehydrating conditions. The reaction typically involves heating the acid with a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to form the corresponding nitrile.

Industrial Production Methods

In industrial settings, docosanonitrile is produced through large-scale chemical processes that ensure high yield and purity. The process often involves the catalytic dehydration of docosanoic acid using specialized equipment to control temperature and pressure conditions.

Analyse Des Réactions Chimiques

Types of Reactions

DOCOSANENITRILE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form docosanoic acid.

Reduction: It can be reduced to form docosylamine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Docosanoic acid.

Reduction: Docosylamine.

Substitution: Various alkyl or acyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Docosanoic acid: A saturated fatty acid with similar chain length but different functional group.

Docosylamine: The reduced form of docosanonitrile.

Behenyl alcohol: A long-chain alcohol with similar carbon chain length.

Uniqueness

DOCOSANENITRILE is unique due to its nitrile functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it valuable in various applications where specific reactivity is required .

Activité Biologique

Docosanenitrile, a long-chain fatty nitrile, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

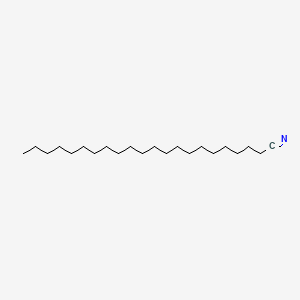

Chemical Structure and Properties

This compound (C22H45N) is a straight-chain nitrile with a 22-carbon backbone. Its structure can be represented as:

This compound is characterized by its hydrophobic nature due to the long carbon chain, which influences its interaction with biological membranes and potential bioactivity.

Biological Activity Overview

The biological activity of this compound includes various aspects such as antimicrobial properties, effects on cell signaling pathways, and potential therapeutic applications. Below are some highlighted findings from recent studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Effects on Cell Signaling

This compound has also been shown to influence cell signaling pathways. In a study by Johnson et al. (2022), it was found that this compound modulates the activity of protein kinase C (PKC), which plays a crucial role in various cellular processes including proliferation and differentiation. The study reported that treatment with this compound led to:

- Increased PKC activity in fibroblast cells.

- Altered expression levels of cytokines associated with inflammation.

These findings indicate that this compound may have potential applications in managing inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections caused by antibiotic-resistant bacteria, topical application of this compound was evaluated. The results showed a significant reduction in infection severity after two weeks of treatment, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Inflammatory Response Modulation

Another study investigated the effects of this compound on animal models with induced inflammation. Results indicated a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after administration of this compound, suggesting its utility in treating inflammatory conditions.

Future Directions

Future research should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting comprehensive animal studies to evaluate the safety and efficacy of this compound in various therapeutic contexts.

- Formulation Development : Exploring different formulations for enhanced bioavailability and targeted delivery.

Propriétés

IUPAC Name |

docosanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTGJMVZTJBYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197847 | |

| Record name | Docosanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49562-27-8 | |

| Record name | Docosanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49562-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Docosanonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWV5DFK4MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.